molecular formula C13H21BrClNO2 B4446024 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride

5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride

Cat. No. B4446024
M. Wt: 338.67 g/mol
InChI Key: LCOCNCKAZIPNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride (BMPH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMPH is a selective inhibitor of the protein kinase C (PKC) epsilon isoform, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been extensively studied in various scientific research fields due to its potential applications in medicine. It has been shown to have anti-cancer properties and has been used in studies to inhibit the growth of cancer cells. 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has also been studied for its potential use in the treatment of heart diseases, as it has been shown to improve cardiac function in animal models. Additionally, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been used in studies to investigate its potential role in the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride selectively inhibits the PKC epsilon isoform by binding to its regulatory domain, which prevents its activation. PKC epsilon is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC epsilon, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has also been shown to improve cardiac function by increasing cardiac output and reducing cardiac fibrosis. Additionally, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride is its selectivity for PKC epsilon, which allows for targeted modulation of cellular processes. However, one limitation of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride is its low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride in scientific research. One potential direction is the investigation of its potential use in the treatment of other types of cancer. Additionally, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Finally, future research could focus on developing more soluble forms of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride to improve its usability in experimental settings.
Conclusion:
In conclusion, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It selectively inhibits the PKC epsilon isoform, which plays a crucial role in various cellular processes. 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been shown to have anti-cancer properties, improve cardiac function, and potentially have therapeutic effects in neurological disorders. While 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has several advantages, such as its selectivity, it also has limitations, such as its low solubility. Future research could focus on investigating its potential use in other types of cancer and neurological disorders, as well as developing more soluble forms of the compound.

properties

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methylamino]pentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.ClH/c1-17-13-6-5-12(14)9-11(13)10-15-7-3-2-4-8-16;/h5-6,9,15-16H,2-4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCNCKAZIPNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.